N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound is characterized by the presence of a tosyl group, a tetrahydroquinoline moiety, and a benzo[d][1,3]dioxole ring system. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the biological activities of THIQ-based compounds, it is plausible that this compound may interact with pathways related to infection and neurodegeneration . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data . Based on the known activities of thiq-based compounds, it is possible that this compound may have effects on infective pathogens and neurodegenerative processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine reacts with an aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to form the tetrahydroquinoline core.
Introduction of the tosyl group: The tetrahydroquinoline intermediate is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine to introduce the tosyl group.
Coupling with benzo[d][1,3]dioxole-5-carboxylic acid: The final step involves coupling the tosylated tetrahydroquinoline with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive tetrahydroquinoline derivatives.
Biological Studies: It is used in research to investigate its effects on various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for studying biological pathways and mechanisms.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroquinoline core and exhibit similar biological activities.
Benzo[d][1,3]dioxole derivatives: Compounds containing the benzo[d][1,3]dioxole ring system also show diverse biological activities.
Uniqueness
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its structural features, including the tosyl group, tetrahydroquinoline moiety, and benzo[d][1,3]dioxole ring. This unique combination may confer distinct biological activities and properties compared to other similar compounds .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-16-4-9-20(10-5-16)32(28,29)26-12-2-3-17-6-8-19(14-21(17)26)25-24(27)18-7-11-22-23(13-18)31-15-30-22/h4-11,13-14H,2-3,12,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWABRWYBJBZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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